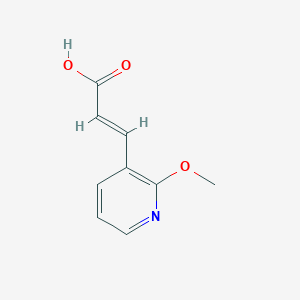
2-(Hydroxymethyl)-1-indolinecarboxylate de benzyle
Vue d'ensemble
Description
Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate, also known as BHMI, is a synthetic organic compound with a variety of applications in the scientific research field. BHMI is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of various other compounds, such as peptides and peptidomimetics. BHMI is a versatile compound with a wide variety of uses in the laboratory.
Applications De Recherche Scientifique
Biocatalyse dans les processus enzymatiques
Le 2-(Hydroxymethyl)-1-indolinecarboxylate de benzyle peut être utilisé comme substrat dans les processus enzymatiques impliquant les aryliques-alcool oxydases (AAOs). Ces enzymes catalysent l'oxydation des alcools primaires benzyliques et allyliques aliphatiques en leurs aldéhydes correspondants . Cette réaction est cruciale pour la production respectueuse de l'environnement de précurseurs de bioplastiques, tels que l'acide 2,5-furandicarboxylique à partir de 5-hydroxyméthylfurfural .
Synthèse de composés bioactifs
La partie indole du 2-(hydroxymethyl)indoline-1-carboxylate de benzyle est importante dans la synthèse de composés bioactifs. Les dérivés de l'indole sont connus pour leurs diverses activités biologiques, notamment les propriétés antivirales, anti-inflammatoires et anticancéreuses . Ce composé peut servir de précurseur ou d'intermédiaire dans la synthèse de produits pharmaceutiques qui exploitent ces activités.
Recherche pharmaceutique
En recherche pharmaceutique, le 2-(hydroxymethyl)indoline-1-carboxylate de benzyle peut être utilisé pour créer des dérivés ayant des applications thérapeutiques potentielles. Par exemple, des modifications de la structure du cycle indole ont conduit à des composés ayant des activités antivirales et anti-VIH . La polyvalence du composé permet d'explorer de nouveaux médicaments ayant une efficacité accrue et des effets secondaires réduits.
Blocs de construction chimiques
En raison de ses sites réactifs, le 2-(hydroxymethyl)indoline-1-carboxylate de benzyle peut agir comme un bloc de construction chimique. Il peut être utilisé pour construire des molécules complexes pour diverses applications, notamment les arômes, les parfums et les réactifs spécialisés pour la synthèse chimique .
Mécanisme D'action
Target of Action
Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Propriétés
IUPAC Name |
benzyl 2-(hydroxymethyl)-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-11-15-10-14-8-4-5-9-16(14)18(15)17(20)21-12-13-6-2-1-3-7-13/h1-9,15,19H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMOQTIGILELKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380048 | |
| Record name | Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135829-04-8 | |
| Record name | Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)


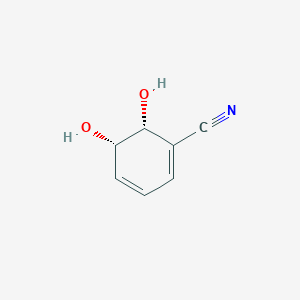
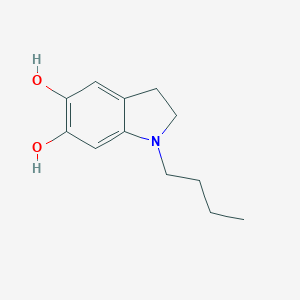
![2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile](/img/structure/B148423.png)
![[3-Hexadecanoyloxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B148426.png)
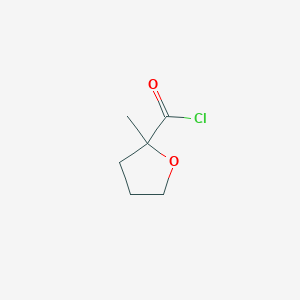
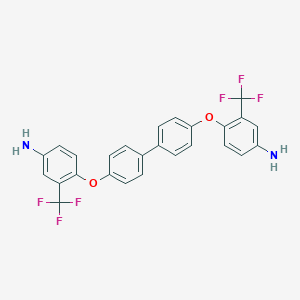
![3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B148443.png)
